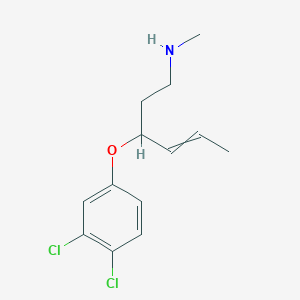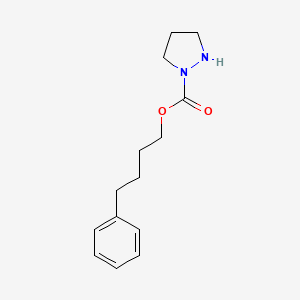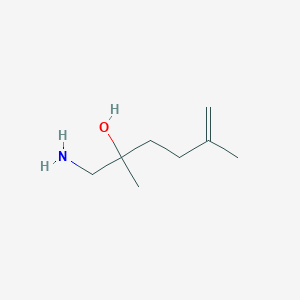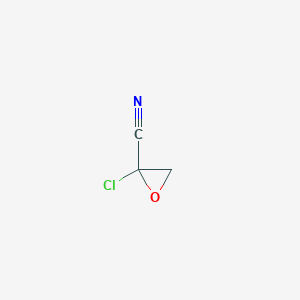
Morpholine, 3-(5-isoxazolylethynyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Morpholine, 3-(5-isoxazolylethynyl)- is a compound that combines the structural features of morpholine and isoxazole Morpholine is a six-membered heterocyclic compound containing both amine and ether functionalities, while isoxazole is a five-membered ring containing nitrogen and oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 3-(5-isoxazolylethynyl)- typically involves the coupling of a morpholine derivative with an isoxazole derivative. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as column chromatography or recrystallization to obtain the desired product in high purity.
化学反应分析
Types of Reactions
Morpholine, 3-(5-isoxazolylethynyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where nucleophiles like amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA; solvents like dichloromethane (DCM) or acetonitrile.
Reduction: LiAlH4, NaBH4; solvents like ether or THF.
Substitution: Amines, thiols; solvents like ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, Morpholine, 3-(5-isoxazolylethynyl)- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for drug development. Researchers investigate its effects on various biological pathways to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, Morpholine, 3-(5-isoxazolylethynyl)- is explored for its potential as a pharmaceutical agent. Its structural features may confer specific pharmacological properties, such as anti-inflammatory or anticancer activity. Clinical studies and preclinical trials are conducted to evaluate its efficacy and safety.
Industry
In industry, this compound is used in the development of advanced materials. Its incorporation into polymers or coatings can enhance their mechanical and chemical properties. Additionally, it may be used as a catalyst or reagent in various industrial processes.
作用机制
The mechanism of action of Morpholine, 3-(5-isoxazolylethynyl)- involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding or π-π interactions, while the morpholine ring can enhance solubility and bioavailability. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects.
相似化合物的比较
Similar Compounds
- Morpholine, 3-(4-pyridylethynyl)-
- Morpholine, 3-(3-pyridylethynyl)-
- Morpholine, 3-(2-pyridylethynyl)-
Uniqueness
Morpholine, 3-(5-isoxazolylethynyl)- is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds with pyridine rings, the isoxazole ring can offer different electronic and steric effects, influencing the compound’s reactivity and interactions with biological targets.
属性
CAS 编号 |
651314-42-0 |
|---|---|
分子式 |
C9H10N2O2 |
分子量 |
178.19 g/mol |
IUPAC 名称 |
3-[2-(1,2-oxazol-5-yl)ethynyl]morpholine |
InChI |
InChI=1S/C9H10N2O2/c1(2-9-3-4-11-13-9)8-7-12-6-5-10-8/h3-4,8,10H,5-7H2 |
InChI 键 |
KWZNPHVOINXGLV-UHFFFAOYSA-N |
规范 SMILES |
C1COCC(N1)C#CC2=CC=NO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloro-2-hydroxy-N-{3-[2-(3-methylphenyl)ethoxy]phenyl}benzamide](/img/structure/B12602415.png)


![4,4'-{[2-(Pyrrolidin-1-yl)ethane-1,1-diyl]di(4,1-phenylene)}dipyridine](/img/structure/B12602449.png)
propanedinitrile](/img/structure/B12602451.png)



![5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methylpyridin-2(1H)-one](/img/structure/B12602488.png)
![5-{[4-(Diethylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione](/img/structure/B12602497.png)

![2-Methyl-3-[(methylcarbamoyl)oxy]propanoic acid](/img/structure/B12602507.png)

![1-[2-(4-phenylphenyl)phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12602525.png)
